molecular formula C9H8ClN3O B1356421 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-73-9

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B1356421
CAS No.: 90734-73-9
M. Wt: 209.63 g/mol
InChI Key: JSPIKMFTKVEZEB-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics. The presence of a chloro and methyl group in the imidazo[1,2-b]pyridazine scaffold enhances its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in refluxing ethanol . This reaction forms the imidazo[1,2-b]pyridazine core, which is then functionalized to introduce the ethanone group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone has significant applications in scientific research:

Mechanism of Action

The biological activity of 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone is primarily due to its ability to interact with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other imidazo[1,2-b]pyridazine derivatives such as:

  • 6-Chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine
  • 6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine
  • 6-Chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-9(6(2)14)13-8(11-5)4-3-7(10)12-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIKMFTKVEZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531879
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-73-9
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90734-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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